Seclidemstat

Overview

Description

Seclidemstat is a small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through the demethylation of histones and non-histone proteins. This compound has shown promise in the treatment of various cancers, including myelodysplastic syndromes, chronic myelomonocytic leukemia, and FET-rearranged sarcomas .

Scientific Research Applications

Seclidemstat has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation.

Biology: Investigated for its effects on gene expression and cellular differentiation.

Medicine: Undergoing clinical trials for the treatment of various cancers, including myelodysplastic syndromes, chronic myelomonocytic leukemia, and FET-rearranged sarcomas

Industry: Potential applications in the development of new therapeutic agents targeting epigenetic regulators.

Mechanism of Action

Target of Action

Seclidemstat primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase implicated in the maintenance of pluripotency and proliferation genes . It is overexpressed in certain conditions such as Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) .

Mode of Action

This compound is a selective, reversible oral LSD1 inhibitor . It is capable of inhibiting both LSD1’s catalytic and scaffolding functions . LSD1 has been shown to associate with fusion oncoproteins and promote oncogenic transcriptional activity . Therefore, inhibiting LSD1 is an attractive strategy for treating conditions where LSD1 is overexpressed .

Biochemical Pathways

Lsd1, the primary target of this compound, is known to play a crucial role in epigenetic regulation . By inhibiting LSD1, this compound may disrupt the normal functioning of these epigenetic pathways, leading to enhanced antileukemic and pro-differentiation potential in conditions like MDS and CMML .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a phase I/II clinical trial . Patients received escalating doses of this compound administered orally twice daily in 28-day cycles . Peak plasma concentrations occurred at a median of 4 hours post-dose, and the median terminal half-life was 6 hours . The exposure was dose-proportional through 900 mg BID .

Result of Action

This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . In a clinical trial, one patient achieved a reduction in target lesions starting at the end of cycle 2 with further target lesion tumor shrinkage through the end of cycles 4 and 6 .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the patient’s disease state and genetic factors .

Safety and Hazards

Future Directions

Seclidemstat is currently being studied in a Phase 1/2 trial for its effectiveness in treating Ewing sarcoma and FET-rearranged sarcomas . The interim results from this trial indicate that first- and second-relapse Ewing sarcoma patients treated with this compound in combination with topotecan and cyclophosphamide who achieve disease control may have an increased time to tumor progression (TTP) compared with treatment of topotecan and cyclophosphamide alone .

Biochemical Analysis

Biochemical Properties

Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .

Cellular Effects

This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .

Transport and Distribution

Preparation Methods

The synthesis of Seclidemstat involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of a hydrazide linkage . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Seclidemstat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Seclidemstat is part of a class of LSD1 inhibitors, which includes compounds such as:

Iadademstat (ORY-1001): Another potent LSD1 inhibitor with similar applications in oncology.

GSK2879552: An LSD1 inhibitor with a different chemical structure but similar mechanism of action.

Bomedemstat (IMG-7289): An LSD1 inhibitor used in the treatment of hematological malignancies.

Pulrodemstat (CC-90011):

This compound is unique in its ability to inhibit both the enzymatic and scaffolding functions of LSD1, making it a promising candidate for the treatment of various cancers .

Properties

IUPAC Name |

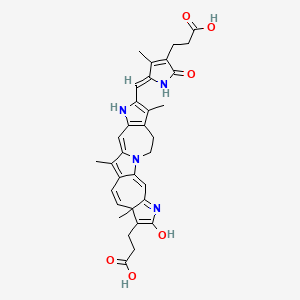

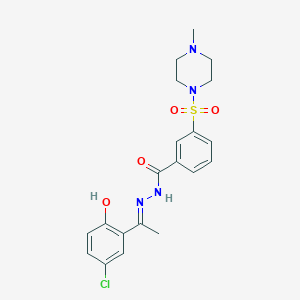

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSQDUZRRVBYLA-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423715-37-0 | |

| Record name | SP-2577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclidemstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seclidemstat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)